

L-Cysteine-d2: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: L-Cysteine-d2

Cat. No.: B12416206

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This guide provides a comprehensive overview of the stability and recommended storage conditions for **L-Cysteine-d2**. Due to the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated counterpart, L-Cysteine, to provide robust recommendations and protocols. The inherent chemical similarities suggest a comparable stability profile, though empirical testing for critical applications is always recommended.

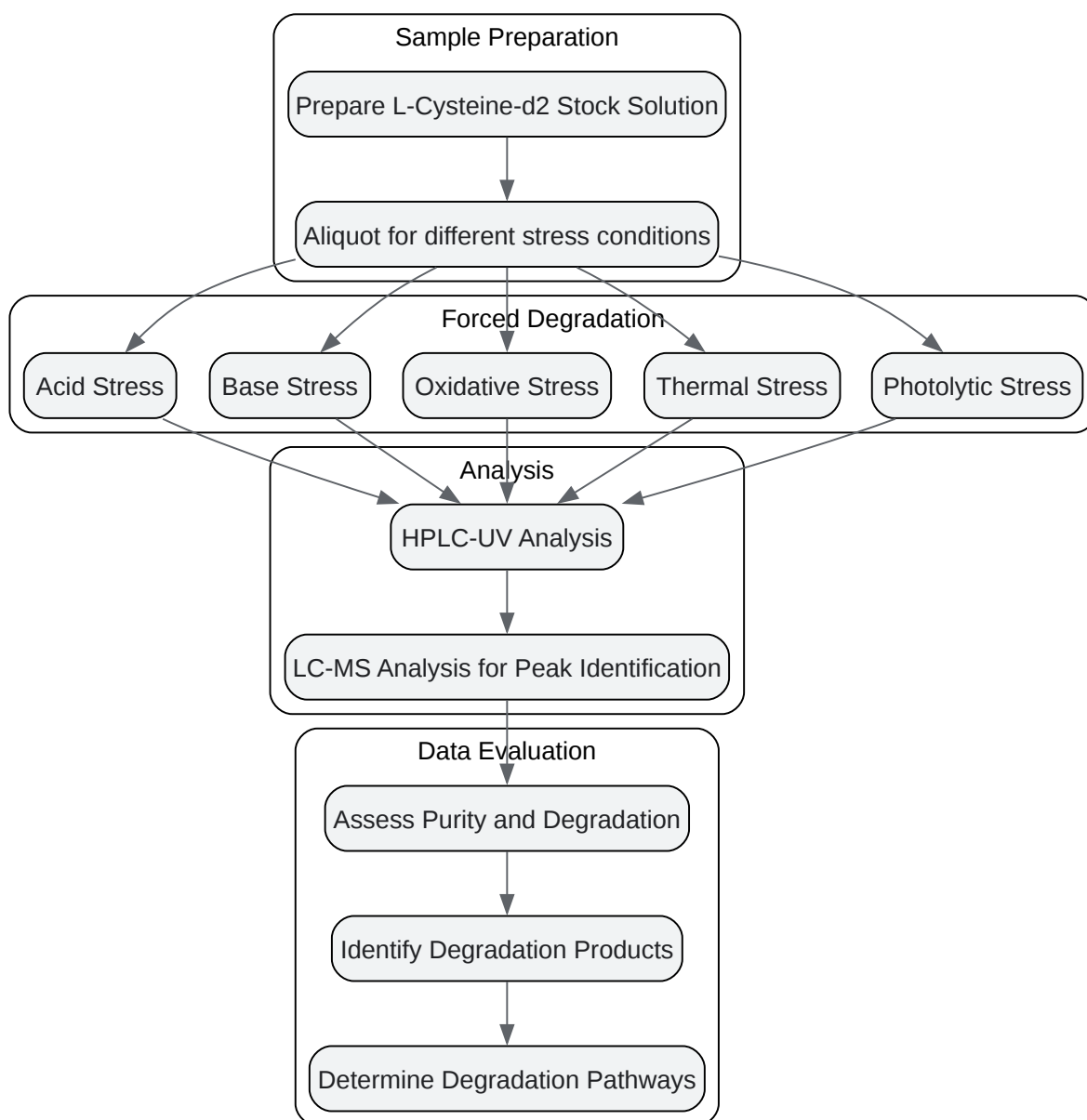
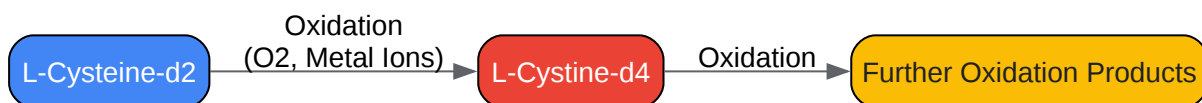
Executive Summary

L-Cysteine-d2, a deuterated stable isotope of the amino acid L-Cysteine, is a critical tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results. This guide outlines the principal degradation pathways, provides recommended storage conditions for both solid and solution forms, and details experimental protocols for stability assessment. The primary degradation route for L-Cysteine and its deuterated analog is oxidation, leading to the formation of L-Cystine-d4. Stability is significantly influenced by temperature, pH, light, and the presence of oxygen and metal ions.

Stability Profile and Degradation Pathways

The thiol group in **L-Cysteine-d2** is highly reactive and susceptible to oxidation, which is the primary pathway of degradation. This oxidation leads to the formation of a disulfide bond with

another **L-Cysteine-d2** molecule, resulting in the dimer L-Cystine-d4. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The rate of oxidation is accelerated by neutral or alkaline pH, the presence of dissolved oxygen, and catalytic amounts of metal ions.



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